molecular formula C10H14FNO B13081685 (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

Cat. No.: B13081685
M. Wt: 183.22 g/mol
InChI Key: CZRCWUQOVNUWPC-ZETCQYMHSA-N
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Description

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol: is an organic compound that features a fluorinated aromatic ring and a dimethylamino group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and dimethylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols or hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in the development of drugs due to its unique structure.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom on the aromatic ring imparts unique electronic properties.
  • Dimethylamino Group : The dimethylamino group enhances its solubility and reactivity.

This detailed article provides a comprehensive overview of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol

InChI

InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m0/s1

InChI Key

CZRCWUQOVNUWPC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)N(C)C)O

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)O

Origin of Product

United States

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